1-(2-Benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid
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Overview
Description
2-(1-(Benzo[d]thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)acetic acid is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzo[d]thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the coupling of substituted 2-amino benzothiazoles with appropriate pyrazole derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Benzo[d]thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrazole rings .
Scientific Research Applications
2-(1-(Benzo[d]thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-(Benzo[d]thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX) in the case of anti-inflammatory activity . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- 2-arylbenzothiazoles
- 4-amino-2-(dicyanomethylene)-2,3-dihydro-N-(2,5-dihydro-2,3-dimethyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)-3-phenylthiazole-5-carboxamide
Uniqueness
What sets 2-(1-(Benzo[d]thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)acetic acid apart from similar compounds is its unique combination of the benzothiazole and pyrazole rings, which may confer distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
84968-78-5 |
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Molecular Formula |
C13H11N3O3S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
2-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H11N3O3S/c1-7-8(6-11(17)18)12(19)16(15-7)13-14-9-4-2-3-5-10(9)20-13/h2-5,15H,6H2,1H3,(H,17,18) |
InChI Key |
VILKXRSPQPZRQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)CC(=O)O |
Origin of Product |
United States |
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